N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate is a chemical compound with a complex structure that includes a piperidine ring, a methoxypyridine moiety, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxypyridine group, and the final benzoate addition. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxypyridine Group: This step may involve nucleophilic substitution reactions where a methoxypyridine derivative is introduced to the piperidine ring.
Benzoate Addition: The final step involves the reaction of the intermediate compound with benzoic acid or its derivatives to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-amine
- N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-ol
Uniqueness
N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-aminium benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
690998-88-0 |
---|---|
Molecular Formula |
C22H31N3O3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[1-[(4-methoxypyridin-3-yl)methyl]piperidin-4-yl]-propan-2-ylazanium;benzoate |
InChI |
InChI=1S/C15H25N3O.C7H6O2/c1-12(2)17-14-5-8-18(9-6-14)11-13-10-16-7-4-15(13)19-3;8-7(9)6-4-2-1-3-5-6/h4,7,10,12,14,17H,5-6,8-9,11H2,1-3H3;1-5H,(H,8,9) |
InChI Key |
RKWAMBMXTRPVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH2+]C1CCN(CC1)CC2=C(C=CN=C2)OC.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.